molecular formula C16H11F3N2O B2561407 (3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2126903-00-0

(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B2561407
CAS No.: 2126903-00-0
M. Wt: 304.272
InChI Key: UPCGBBBEHMGVTE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole" is a chiral indeno-oxazole derivative with a pyridine substituent bearing a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₆H₁₁F₃N₂O, with a molecular weight of 304.27 g/mol (CAS: 2126903-00-0) . The stereochemistry (3aR,8aS) is critical for its applications in asymmetric catalysis, where it may act as a ligand for transition metals. The compound is typically stored at 2–8°C under inert conditions to preserve stability .

Properties

IUPAC Name

(3aS,8bR)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-20-12(8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGBBBEHMGVTE-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole , with the molecular formula C16H11F3N2O and a molecular weight of 304.27 g/mol, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Chemical Formula C16H11F3N2O
Molecular Weight 304.27 g/mol
CAS Number 2126903-00-0
PubChem CID 146013165
IUPAC Name (3aS,8bR)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxazole ring structure, which is known for various pharmacological effects. Research indicates that oxazole derivatives exhibit significant activities including:

  • Antimicrobial Activity : Compounds with oxazole rings have shown effectiveness against a range of bacteria and fungi. The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .
  • Anticancer Properties : Oxazole derivatives have been reported to act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. This compound may exhibit similar properties due to its structural characteristics .
  • Anti-inflammatory Effects : Some studies suggest that oxazole derivatives can modulate inflammatory pathways. The specific mechanism for this compound's anti-inflammatory action remains to be fully elucidated but may involve the inhibition of pro-inflammatory cytokines .

The precise mechanism by which (3aR,8aS)-2-(4-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses related to inflammation and cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxazole derivatives in treating infectious diseases and cancer:

  • Antimicrobial Studies : A study demonstrated that oxazole derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.045 µg/mL against resistant strains .
  • Cancer Research : In vitro studies indicated that certain oxazole compounds could induce apoptosis in cancer cell lines by modulating HDAC activity .
  • Inflammation Models : Experimental models showed that oxazole derivatives could reduce inflammation markers significantly in animal models of arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indeno-oxazole derivatives are widely studied for their structural diversity and utility in catalysis. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Indeno-Oxazole Derivatives

Compound Name (Configuration) Substituent on Pyridine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 4-CF₃ C₁₆H₁₁F₃N₂O 304.27 High stability, potential catalyst ligand
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 5-Br C₁₅H₁₁BrN₂O 315.16 Used in asymmetric catalysis; stored at 2–8°C
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 6-Benzyldryl C₂₇H₂₁N₂O 389.47 Bulky substituent for steric control in catalysis
(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 6-Cyclopropyl C₁₈H₁₆N₂O 276.33 Moderate hazard (skin/eye irritation)
(3aR,8aS)-2-(6-(tert-Butyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole 6-t-Bu C₁₉H₂₀N₂O 292.38 High enantioselectivity in fluorination reactions
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Unsubstituted C₁₅H₁₂N₂O 236.27 Baseline for electronic effect comparisons

Key Comparisons

Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring compared to electron-donating groups like -CH₃ (methyl) or -t-Bu (tert-butyl) . This property may improve catalytic activity in reactions requiring electron-deficient ligands.

Steric Effects: Bulky groups like benzhydryl () or t-Bu () increase steric hindrance, favoring enantioselectivity in asymmetric catalysis .

Stability and Handling :

  • Compounds with -CF₃ and -Br substituents require storage at 2–8°C under inert atmospheres due to sensitivity to light and moisture .
  • The unsubstituted pyridine analog () is less stable under oxidative conditions, limiting its utility in harsh catalytic environments .

Catalytic Applications: The t-Bu-substituted derivative () demonstrated 100% yield and high enantioselectivity ([α]²⁰D = +187.4) in copper-catalyzed fluorination, attributed to its bulky and rigid structure . Bis-indeno-oxazole derivatives (e.g., ) are used as bidentate ligands in gem-dialkylation reactions, highlighting the versatility of this scaffold .

Research Findings

  • Bioactivity Correlations: Data mining () indicates that structural similarities among indeno-oxazoles correlate with overlapping bioactivity profiles and protein target interactions, though the evidence primarily emphasizes catalytic over biological applications .
  • Synthetic Flexibility: The indeno-oxazole core allows modular substitution, enabling fine-tuning of electronic and steric properties for specific reactions .

Q & A

Q. What mechanistic insights explain its resistance to metabolic degradation in hepatic microsomes?

  • Methodological Answer : Incubation with human liver microsomes (HLMs) and NADPH identifies stable metabolites via LC-MS. The trifluoromethyl group and fused ring system block CYP450 oxidation sites. Deuterium labeling at vulnerable positions (e.g., benzylic hydrogens) quantifies metabolic inertness .

Troubleshooting and Validation

Q. How are batch-to-batch impurities addressed during synthesis?

  • Methodological Answer : LC-MS traces detect impurities (e.g., dehalogenated byproducts). Recrystallization from ethanol/water (7:3) reduces impurities to <0.5%. Process Analytical Technology (PAT) monitors reaction progress in real-time .

Q. What strategies validate the compound’s stability under long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Lyophilization increases shelf life to >24 months. Degradation products (e.g., hydrolyzed oxazole) are characterized by HRMS-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.